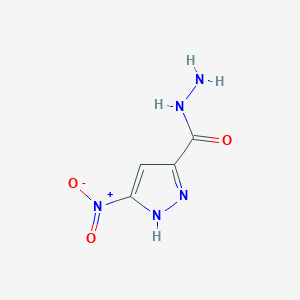

5-nitro-1H-pyrazole-3-carbohydrazide

説明

5-nitro-1H-pyrazole-3-carbohydrazide is a chemical compound with the CAS Number 297149-33-8 and a linear formula of C4H5N5O3 . It has a molecular weight of 171.12 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for 5-nitro-1H-pyrazole-3-carbohydrazide is 1S/C4H5N5O3/c5-6-4(10)2-1-3(8-7-2)9(11)12/h1H,5H2,(H,6,10)(H,7,8) . The compound contains a total of 17 bonds, including 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 N hydrazine, 1 nitro group (aromatic), and 1 Pyrazole .Physical And Chemical Properties Analysis

5-nitro-1H-pyrazole-3-carbohydrazide is a solid compound with a melting point of 179 - 180 degrees Celsius .科学的研究の応用

Synthesis and Characterization

- Synthesis of Pyrazole-Based Carbohydrazone Derivatives : A study demonstrated the synthesis of novel pyrazole-based carbohydrazone derivatives with potential antibacterial activity. This process involves the condensation of 5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide with 2-hydroxy-5-(arylazo)benzaldehyde, yielding compounds that showed inhibitory effects against both Gram-positive and Gram-negative bacteria at various concentrations (Roshan D. Nasareb & Naqui J. Siddiquia, 2016).

Antimicrobial and Antiinflammatory Activities

- Antimicrobial and Antiinflammatory Derivatives : Research on heterocycles derived from nitroindole-2-carbohydrazides has indicated moderate to good antimicrobial and antiinflammatory activities. These compounds were synthesized by treating nitroindole-2-carbohydrazides with acetyl acetone, resulting in 2-((3,5-dimethyl-1H-pyrazol-1-yl)carbonyl)-nitro-1H-indoles, showing promise for the development of new therapeutic agents (B. Narayana et al., 2009).

Antiproliferative Properties

- Synthesis of Pyrazole-5-Carbohydrazide N-glycosides : A series of 3-aryl-1-arylmethyl-1H-pyrazole-5-carbohydrazide N-beta-glycoside derivatives was synthesized, demonstrating inhibitory effects on the growth of A549 lung cancer cells. One compound, in particular, showed significant growth inhibitory effects and induced autophagy in A549 lung cancer cells, highlighting its potential as a novel anticancer agent (S. Lian et al., 2009).

Fungicidal Activities

- Fungicidal Activity of Pyrazolyl Heterocycles : Pyrazolyl heterocycles synthesized from 4-nitro pyrazole formhydrazide exhibited high fungicidal activity against Rhizoctonia solani. The study provided insights into the structure-activity relationships of these compounds, with some showing higher fungicidal activity and systematic action, suggesting their utility in agricultural applications (Zhao Wei, 2001).

Safety And Hazards

The compound is considered hazardous and has been assigned the signal word “Warning” under the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

特性

IUPAC Name |

5-nitro-1H-pyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N5O3/c5-6-4(10)2-1-3(8-7-2)9(11)12/h1H,5H2,(H,6,10)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPZPLAIXATZIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(=O)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-nitro-1H-pyrazole-3-carbohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B1437687.png)

![(3R)-3-[2-(methylthio)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B1437693.png)

![4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine](/img/structure/B1437699.png)

![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine](/img/structure/B1437701.png)